4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene typically involves the bromination of naphthodithiophene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds (e.g., Grignard reagents) or palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products
Substitution: Formation of various substituted naphthodithiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Scientific Research Applications
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Chemical Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene involves its interaction with electronic systems. The bromine atoms and the naphthodithiophene core contribute to its electron-accepting properties, making it suitable for use in electronic devices . The compound can participate in charge transfer processes and form π-π stacking interactions, which are crucial for its function in organic electronics .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
- 2,6-Dibromo-4,4-bis(6-bromohexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene
Uniqueness
2,9-Dibromo-5,6-dioctylnaphtho[2,1-b:3,4-b’]dithiophene is unique due to its specific substitution pattern and the presence of long alkyl chains, which enhance its solubility and processability in organic solvents . This makes it particularly advantageous for applications in solution-processed organic electronics .
Properties
Molecular Formula |
C30H38Br2S2 |
---|---|
Molecular Weight |
622.6 g/mol |
IUPAC Name |
4,9-dibromo-14,15-dioctyl-5,8-dithiatetracyclo[10.4.0.02,6.07,11]hexadeca-1(12),2(6),3,7(11),9,13,15-heptaene |
InChI |
InChI=1S/C30H38Br2S2/c1-3-5-7-9-11-13-15-21-17-23-24(18-22(21)16-14-12-10-8-6-4-2)26-20-28(32)34-30(26)29-25(23)19-27(31)33-29/h17-20H,3-16H2,1-2H3 |
InChI Key |
NEIHLCNIORSIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1CCCCCCCC)C3=C(C4=C2C=C(S4)Br)SC(=C3)Br |
Origin of Product |
United States |
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